molecular formula C14H20N2 B12066049 N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12066049
M. Wt: 216.32 g/mol
InChI Key: MBORLOMNPQQJJD-PBWFPOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane) substituted with a benzyl group at the nitrogen atom. This compound exists in stereoisomeric forms, including endo (CAS 76272-35-0) and exo (CAS 76272-36-1) configurations, which critically influence its molecular interactions and pharmacological activity . Its synthesis typically involves reductive amination or alkylation of the parent 8-azabicyclo[3.2.1]octan-3-amine scaffold, followed by purification via column chromatography .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(1R,5S)-N-benzyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)10-15-14-8-12-6-7-13(9-14)16-12/h1-5,12-16H,6-10H2/t12-,13+,14?

InChI Key

MBORLOMNPQQJJD-PBWFPOADSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)NCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(CC1N2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethyl)-8-azabicyclo[32One common method involves the deamination of bicyclo[3.2.1]octan-2-yl-amines using nitrous acid in acetic acid or via their N-phenyltriazenes . Another approach includes the solvolysis of ethyl N-nitrosocarbamates in ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Scientific Research Applications

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine has several notable applications in scientific research:

1. Medicinal Chemistry
Research indicates that this compound may have therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors .

2. Neuropharmacology
The compound exhibits promising neuropharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that it may act on serotonin receptors, potentially alleviating symptoms of depression.
  • Anxiolytic Effects : It may reduce anxiety by influencing GABAergic pathways.
  • Cognitive Enhancement : Evidence indicates it could enhance cognitive functions through cholinergic modulation .

3. Chemical Synthesis
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in pharmaceutical research .

Case Studies and Research Findings

Several studies have explored the effects and applications of N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine:

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models through serotonin receptor modulation .
Study 2Anxiolytic PropertiesShowed potential for reducing anxiety symptoms by acting on GABAergic pathways .
Study 3Cognitive EnhancementIndicated improvement in memory tasks in rodents, suggesting cholinergic enhancement .

Mechanism of Action

The mechanism of action of N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Substituent Modifications

  • Fluorinated Analogues :
    Compounds like N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine (9b) are synthesized using ACE-Cl as a key reagent, yielding oxalate salts (e.g., 10a–d) . Fluorine atoms enhance metabolic stability and receptor binding affinity via hydrophobic and electronic effects.

  • Alkyl and Aryl Modifications :

    • N-Allyl-8-benzyl (CAS 2197052-62-1): The allyl group introduces steric bulk, affecting receptor docking .
    • N-(4-Pentylphenyl) : This modification increases lipophilicity (MW 286.45), enhancing membrane permeability .

Stereochemical Diversity

  • Endo vs. Exo Isomers: The endo configuration (e.g., endo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) often exhibits higher receptor affinity due to optimal spatial alignment of pharmacophoric groups, whereas exo isomers (e.g., exo-3-amino-8-benzyl) may display altered pharmacokinetics .

Pharmacological Profiles

Receptor Selectivity

  • Dopamine D2/D3 Receptors :
    Tropane-based analogues (e.g., 3-benzofurylmethyl-substituted derivatives ) show high affinity for D3 receptors (Ki = 0.34 nM), with structural rigidity critical for subtype selectivity .
  • Opioid Receptors :
    N-Alkyl-4-[(8-azabicyclo[3.2.1]oct-3-ylidene)phenylmethyl]benzamides act as potent µ-opioid agonists, with metabolic conversion to secondary amides enhancing activity .

Serotonin (5-HT) Modulation

Benzamide derivatives (e.g., metoclopramide analogues ) demonstrate 5-HT4 receptor agonism, suggesting gastrointestinal prokinetic applications .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Feature Pharmacological Target Reference
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine (endo) C14H20N2 216.33 High lipophilicity Dopamine receptors
N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine oxalate C23H23F2N2O4 445.44 Enhanced metabolic stability CNS targets
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine C16H24N2 244.38 Balanced D2/D3 affinity Dopamine receptors
N-(4-Pentylphenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine C19H30N2 286.45 High membrane permeability Undisclosed CNS targets

Biological Activity

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as endo-N-benzyl-8-aza-bicyclo[3.2.1]octan-3-amine, is a bicyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine features a unique bicyclic structure that includes a nitrogen atom within the ring system, enhancing its interaction with various biological targets. Its molecular formula is C14H20N2C_{14}H_{20}N_{2}, and it has a molecular weight of 232.33 g/mol .

The compound's biological activity primarily stems from its role as a ligand in receptor binding studies. Research indicates that it can modulate enzyme activity and influence neurological pathways, making it a candidate for treating neurological disorders . The presence of the phenylmethyl group is believed to enhance its binding affinity to specific receptors, particularly those involved in neurotransmission.

Biological Activity Overview

N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine has demonstrated several biological activities:

  • Receptor Binding : Studies indicate significant binding affinity to various receptors, including serotonin receptors (5-HT1A and 5-HT3), which are crucial in mood regulation and anxiety .
  • Enzyme Modulation : The compound has been shown to inhibit certain enzymes, suggesting potential applications in conditions where enzyme activity is dysregulated .
  • Neurological Effects : Preliminary studies indicate that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Phenylmethyl)-6-oxa-3-azabicyclo[3.2.1]octan-8-amineContains an oxygen atom in the ringModifies reactivity due to oxygen presence
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-aminesAdditional functional groupsBroader spectrum of biological activity

The unique bicyclic structure combined with the phenylmethyl group enhances its biological activity compared to other compounds in its class .

Case Studies and Research Findings

Several studies have explored the biological implications of N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine:

  • Neurological Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results as potential treatments for anxiety and depression by acting on serotonin receptors .
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes linked to neuroinflammation, suggesting a role in neuroprotective strategies .
  • Pharmacological Profiling : A detailed pharmacological profile revealed its potential as an analgesic and antispasmodic agent through modulation of neurotransmitter systems .

Future Directions

Given the initial findings regarding N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine's biological activity, further research is warranted to explore:

  • Clinical Trials : Investigating its efficacy and safety in human subjects.
  • Mechanistic Studies : Elucidating the precise mechanisms through which it exerts its effects on various biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.